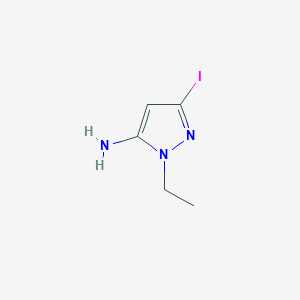

1-ethyl-3-iodo-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis and Materials Science

Pyrazole derivatives are a cornerstone of modern organic chemistry, recognized for their broad spectrum of applications. In organic synthesis, they serve as versatile intermediates and scaffolds for the construction of more complex molecules. mdpi.commdpi.com Their inherent biological activities have also positioned them as privileged structures in medicinal chemistry. nih.govnih.govnih.gov

Beyond pharmaceuticals, pyrazole-containing compounds are making significant inroads into materials science. Their unique photophysical properties, often stemming from extended conjugation, are being harnessed for the development of sensors and other organic materials. mdpi.com For instance, certain pyrazole derivatives exhibit fluorescence, making them suitable for applications in ion detection.

Academic Importance of Halogenated Pyrazoles in Chemical Transformations

The introduction of a halogen atom onto the pyrazole ring dramatically expands its synthetic utility, providing a reactive handle for a variety of chemical transformations. mdpi.com Halogenated pyrazoles, particularly iodo-substituted ones, are key precursors for cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and structurally diverse pyrazole derivatives. arkat-usa.org

The regioselective halogenation of the pyrazole nucleus is a critical first step in many synthetic routes. researchgate.net While direct halogenation often occurs at the 4-position, various strategies have been developed to achieve halogenation at the 3- and 5-positions, further enhancing the synthetic versatility of these compounds. researchgate.net

Role of Aminopyrazoles as Versatile Synthetic Precursors

Aminopyrazoles are another class of highly valuable pyrazole derivatives, serving as versatile building blocks in organic synthesis. chim.itnih.gov The presence of an amino group provides a nucleophilic center that can readily participate in a wide range of reactions, including condensations, acylations, and the formation of fused heterocyclic systems. beilstein-journals.orgresearchgate.net

5-Aminopyrazoles, in particular, have been extensively used as synthons for the design and synthesis of pyrazoloazines, a class of fused heterocycles with significant biological and medicinal properties. beilstein-journals.orgresearchgate.net The condensation of 5-aminopyrazoles with various bielectrophilic reagents offers a powerful strategy for constructing these complex molecular architectures. beilstein-journals.orgresearchgate.net The most common method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.gov

Research Focus on Highly Substituted Pyrazole Systems, with Emphasis on 1-Ethyl-3-Iodo-1H-Pyrazol-5-Amine Analogues

The convergence of halogen and amino functionalities on a pyrazole core, as seen in compounds like this compound, creates a highly versatile and synthetically attractive scaffold. These "highly substituted" pyrazole systems offer multiple points for diversification, allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties.

The ethyl group at the 1-position, the iodine at the 3-position, and the amine at the 5-position each provide distinct opportunities for chemical modification. The iodine atom can be utilized in cross-coupling reactions to introduce a wide variety of substituents. arkat-usa.org The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures. beilstein-journals.orgmdpi.com The ethyl group on the nitrogen atom can also influence the compound's physical and biological properties.

The ability to selectively functionalize each position of the pyrazole ring is crucial for developing structure-activity relationships (SAR) in medicinal chemistry and for tailoring the properties of new materials. mdpi.com Research in this area is focused on developing efficient and regioselective synthetic methods to access these highly substituted pyrazoles and to explore their potential in various applications. The development of novel pyrazole hydrazones and amides as antiproliferative and antioxidant agents highlights the pharmaceutical attractiveness of this class of aminopyrazole derivatives. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-iodopyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3/c1-2-9-5(7)3-4(6)8-9/h3H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNXSBPUMCWKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 3 Iodo 1h Pyrazol 5 Amine and Analogous Structures

General Principles of Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in synthesizing derivatives like 1-ethyl-3-iodo-1H-pyrazol-5-amine. Over the years, synthetic strategies have evolved from classical methods to highly efficient and sustainable modern techniques.

Classical Cyclization and Condensation Reactions in Pyrazole Synthesis

The most traditional and widely recognized method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach is versatile, allowing for the introduction of various substituents onto the pyrazole core based on the choice of starting materials. For instance, reacting ethyl acetoacetate (B1235776) with ethylhydrazine (B1196685) could, in principle, lead to an ethyl-substituted pyrazolone (B3327878) intermediate. The reaction's regioselectivity can, however, be a challenge, often yielding a mixture of isomers depending on the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. beilstein-journals.org

Another classical approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. rsc.orgmdpi.com This method is powerful for creating the pyrazole ring's five-membered structure. Subsequent oxidation of the initially formed pyrazoline intermediate is often required to yield the aromatic pyrazole ring. organic-chemistry.org

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgacs.org These reactions allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, reducing waste and purification steps. acs.orgmdpi.com

For example, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine to produce highly substituted pyrazoles. beilstein-journals.org Four-component reactions, often used to synthesize fused pyrazole systems like pyrano[2,3-c]pyrazoles, typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. beilstein-journals.orgmdpi.comrsc.org The use of catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)₃], can enhance the efficiency and scope of these reactions. beilstein-journals.org Molecular iodine has also been employed as a catalyst in a transition-metal-free, three-component synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference(s) |

| Three-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Three-Component | Sulfonyl hydrazides, 1,3-diketones, Sodium sulfinates | I₂ (catalyst) | Sulfonated Pyrazoles | mdpi.com |

| Four-Component | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Piperidine, Aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Four-Component | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Magnetic Fe₃O₄ NPs, Water | Pyranopyrazoles | rsc.org |

Transition-Metal Catalyzed Approaches to Pyrazole Formation

Transition-metal catalysis has revolutionized pyrazole synthesis by enabling novel bond formations and functionalizations that are difficult to achieve through classical methods. researchgate.netnih.govrsc.org These methods include direct C-H functionalization, cross-coupling reactions, and catalyzed cycloadditions. researchgate.netnih.gov The pyrazole ring's nitrogen atoms can act as directing groups, guiding the regioselective introduction of substituents at specific positions, such as C5. researchgate.net

Copper-catalyzed reactions are particularly prominent. For example, a copper-catalyzed three-component synthesis allows the formation of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides. nih.govbeilstein-journals.org This domino reaction proceeds through the initial cyclization to form a 3-substituted pyrazole, followed by an in-situ Ullmann coupling to introduce the N1-substituent. nih.govbeilstein-journals.org Another copper-catalyzed method involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org Ruthenium catalysts have been used for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles and 2-pyrazolines. organic-chemistry.org

Innovative Methods for N-N Bond Formation in Pyrazole Synthesis, Including Oxidation-Induced Coupling

The formation of the N-N bond is the defining step in pyrazole synthesis. While classical methods achieve this through condensation with hydrazine, modern approaches offer innovative strategies, including intramolecular cyclizations and oxidative couplings. thieme-connect.com

One such strategy is the mononuclear heterocyclic rearrangement (MHR), which has been used to synthesize 3-aminoimidazo[4,5-c]pyrazole nucleosides. nih.gov This method involves the rearrangement of a precursor, such as a substituted 1,2,4-oxadiazolyl-imidazole, to form the N-N bond of the fused pyrazole ring. nih.gov

Electrochemical synthesis offers a green and highly controlled method for N-N bond formation. rsc.orgrsc.org For instance, the electrochemical homo-coupling of 3,5-diamino-4-cyanopyrazole can be directed to form either an N-N single bond between two pyrazole rings or an N=N azo linkage between amino groups, depending on the electrolytes and reaction conditions. rsc.orgrsc.org The mechanism for N-N bond formation involves the initial oxidation of a pyrazole nitrogen, deprotonation, and subsequent dimerization of the resulting radical intermediate. rsc.org Oxidation-induced coupling, such as the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, involves the formation of a hydrazonyl radical which then cyclizes to form the pyrazole ring. organic-chemistry.org

Flow Chemistry and Green Chemistry Applications in Pyrazole Synthesis

The principles of green chemistry and the application of flow technology are increasingly being integrated into pyrazole synthesis to enhance safety, efficiency, and sustainability. researchgate.netnih.gov Green approaches focus on using environmentally benign solvents like water, employing reusable catalysts, or conducting reactions under solvent-free conditions. rsc.orgtandfonline.com Energy-efficient techniques such as microwave and ultrasound irradiation are also employed to accelerate reactions. mdpi.comrsc.org

Flow chemistry, where reagents are pumped through heated and pressurized reactor coils, offers superior control over reaction parameters, improved safety for handling hazardous intermediates like diazoalkanes, and straightforward scalability. mdpi.comgalchimia.comnih.gov This technology has been successfully applied to the synthesis of pyrazoles from vinylidene keto esters and hydrazines, achieving good yields and excellent regioselectivities. mdpi.com A two-step flow process has been developed for synthesizing substituted pyrazoles from acetophenones, first forming an enaminone intermediate which then reacts with hydrazine in a second connected reactor. galchimia.com This method allows for rapid optimization and production. galchimia.com A multi-step continuous flow "assembly line" synthesis has been demonstrated for complex, highly functionalized pyrazoles, showcasing the modularity and efficiency of the approach. nih.gov

| Technology | Starting Materials | Key Features | Product | Reference(s) |

| Flow Chemistry | Vinylidene keto ester, Hydrazine derivatives | Good to very good yields (62-82%), excellent regioselectivity. | Pyrazole-4-carboxylate derivatives | mdpi.com |

| Flow Chemistry | Acetophenones, DMADMF, Hydrazine | Two-stage tandem reaction, high yields. | Substituted pyrazoles | galchimia.com |

| Green Chemistry (Ultrasound) | Ethyl acetoacetate, Aldehydes, Hydrazine, Malononitrile | Catalyst-free, water medium, excellent yields. | Pyrano[2,3-c]pyrazoles | rsc.org |

| Green Chemistry (Solvent-Free) | 1,2-dibenzoylhydrazines, dialkyl acetylenedicarboxylates | Tetrabutylammonium bromide (TBAB) catalyst, room temperature. | Polyfunctional pyrazoles | tandfonline.com |

Regioselective Functionalization Strategies for Pyrazole Derivatives

Achieving the desired substitution pattern, as in this compound, is a significant challenge that requires precise control over reaction regioselectivity. This can be accomplished either by using appropriately pre-functionalized precursors during the ring construction or by the direct functionalization of a pre-formed pyrazole ring.

A notable strategy for regioselective synthesis involves the reaction of N-tosylhydrazones with reagents like malononitrile. acs.orgnih.gov This method provides highly functionalized pyrazoles with complete regioselectivity, where the substitution pattern is dictated by the structure of the starting hydrazone. acs.orgnih.gov

For direct functionalization, the inherent electronic properties of the pyrazole ring can be exploited. The C4 position is generally susceptible to electrophilic substitution, while transition-metal-catalyzed C-H functionalization often targets the C5 or C3 positions, frequently guided by a directing group at the N1 position. researchgate.net

The synthesis of 3-iodo-1H-pyrazole derivatives, which are valuable intermediates, has been systematically studied. arkat-usa.org A plausible route to this compound could involve the direct, regioselective iodination of a precursor like 1-ethyl-1H-pyrazol-5-amine. tcichemicals.com Alternatively, a pyrazole ring could be constructed with an iodo-substituent already in place. The subsequent Sonogashira cross-coupling reaction of N-protected 3-iodo-1H-pyrazole derivatives with terminal alkynes demonstrates the utility of these iodo-pyrazoles as building blocks for more complex molecules. arkat-usa.org The choice of N-protecting group, such as ethoxyethyl (EtOEt), is crucial for these transformations. arkat-usa.org

Advancements in the Synthesis of this compound and its Congeners

The intricate molecular architecture of substituted pyrazoles has positioned them as a cornerstone in medicinal chemistry and materials science. Among these, this compound stands out as a valuable synthetic intermediate, necessitating the development of sophisticated and efficient synthetic strategies. This article delves into the advanced methodologies for the construction of this specific compound and its analogous structures, with a focused exploration of selective iodination protocols and the regiocontrolled introduction of amino functionalities.

1 Selective Iodination Protocols for Pyrazole Cores

The introduction of an iodine atom onto the pyrazole ring is a critical transformation that opens avenues for further functionalization, such as cross-coupling reactions. Achieving regioselectivity in this process is paramount, and various methods have been developed to control the position of iodination.

1 Electrophilic Iodination at Specific Ring Positions (e.g., C-3, C-4, C-5)

Electrophilic iodination is a common strategy for functionalizing the pyrazole nucleus. The inherent electronic properties of the pyrazole ring, influenced by the two adjacent nitrogen atoms, typically direct electrophilic substitution to the C-4 position. However, by carefully selecting the iodinating agent and reaction conditions, and by leveraging the directing effects of substituents on the ring, iodination can be selectively achieved at the C-3, C-4, or C-5 positions. For instance, the direct halogenation of 3-aryl-1H-pyrazol-5-amines using N-iodosuccinimide (NIS) in DMSO has been shown to be an effective method for introducing iodine at the C-4 position. beilstein-archives.org

The regioselectivity of iodination is significantly influenced by the substituents present on the pyrazole ring. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can deactivate it. The position of these groups can direct the incoming electrophile to a specific carbon atom.

2 Utilization of Advanced Iodine-Mediated Systems

To enhance the efficiency and selectivity of iodination, a variety of advanced iodine-mediated systems have been employed. These systems often generate a more reactive iodine species in situ, allowing for the iodination of even less reactive pyrazole substrates.

| Iodine-Mediated System | Substrate Example | Position of Iodination | Reference |

| I₂/H₂O₂ | Pyrazoles | C-4 | |

| KI/KIO₃ | Substituted N-methyl pyrazoles | C-4 | |

| N-Iodosuccinimide (NIS) | 3-Aryl-1H-pyrazol-5-amines | C-4 | beilstein-archives.org |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)/I₂ | 1-Aryl-3-CF₃-pyrazoles | C-4 |

The I₂/H₂O₂ system is considered a green and practical method for the 4-iodination of pyrazoles. Similarly, the KI/KIO₃ system in the presence of sulfuric acid is effective for the iodination of various pyrazoles. N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination and has been successfully applied to the C-4 iodination of 3-aryl-1H-pyrazol-5-amines in DMSO. beilstein-archives.org For more challenging substrates, such as those bearing electron-withdrawing groups, stronger activating systems like ceric ammonium nitrate (CAN) in combination with elemental iodine can be utilized to achieve C-4 iodination.

3 Directed Iodination of N-Substituted Pyrazole Anions

An alternative approach to control the regioselectivity of iodination involves the generation of an N-substituted pyrazole anion. Deprotonation of the pyrazole ring with a strong base, followed by quenching with an iodine source, can lead to iodination at a position different from that obtained under electrophilic conditions. For example, treatment of 1-aryl-3-CF₃-pyrazoles with n-butyllithium followed by the addition of iodine results in exclusive iodination at the C-5 position. This method provides a complementary strategy to the electrophilic iodination methods that typically favor the C-4 position.

2 Regiocontrolled Introduction of Amino Functionalities

The presence of an amino group on the pyrazole scaffold is a key feature of many biologically active compounds. The regioselective introduction of this functionality is therefore a critical aspect of the synthesis of compounds like this compound.

1 Synthetic Routes to 5-Aminopyrazole Scaffolds

One of the most versatile and widely used methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring. nih.gov The choice of substituents on both the β-ketonitrile and the hydrazine allows for the synthesis of a diverse range of substituted 5-aminopyrazoles.

The synthesis of 3(5)-aminopyrazole itself can be conveniently achieved from readily available starting materials like β-cyanoethylhydrazine in excellent yields. orgsyn.org This primary aminopyrazole can then serve as a versatile precursor for further functionalization.

| Starting Materials | Product | Key Features | Reference |

| β-Ketonitriles and Hydrazines | 5-Aminopyrazoles | Versatile and widely applicable method. | nih.gov |

| β-Cyanoethylhydrazine | 3(5)-Aminopyrazole | Convenient synthesis of the parent aminopyrazole. | orgsyn.org |

2 Derivatization Approaches for Polyamino Pyrazoles

For pyrazoles bearing multiple amino groups, selective derivatization is often necessary to achieve the desired substitution pattern. The differential reactivity of the amino groups, which can be influenced by their position on the ring and the electronic nature of other substituents, can be exploited for selective reactions. For instance, in a pyrazole with both a primary and a secondary amino group, the more nucleophilic secondary amine can often be selectively alkylated. This allows for a controlled introduction of substituents onto the desired amino group while leaving the other unmodified.

In the context of synthesizing this compound, a plausible synthetic strategy would involve the initial synthesis of a 5-aminopyrazole derivative, followed by N-ethylation and subsequent regioselective iodination at the C-3 position. The specific order of these steps and the choice of reagents would be crucial in achieving the desired isomer with high purity.

Strategies for N1-Alkylation in Pyrazole Synthesis (e.g., 1-Ethyl Substitution)

The regioselective alkylation of the pyrazole ring is a critical step in the synthesis of N1-substituted derivatives like this compound. The pyrazole ring contains two nitrogen atoms, and direct alkylation can lead to a mixture of N1 and N2 isomers. The outcome is often influenced by the steric and electronic nature of substituents on the pyrazole ring, the alkylating agent, and the reaction conditions. beilstein-journals.org

Several strategies have been developed to achieve high regioselectivity for N1-alkylation. A common approach involves the use of a base to deprotonate the pyrazole, followed by reaction with an alkyl halide. The choice of base and solvent system is crucial; for instance, using K₂CO₃ in DMSO has been shown to favor N1-alkylation for various 3-substituted pyrazoles. acs.org A study on indazoles, which are benzo-fused pyrazoles, revealed that sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for selective N1-alkylation with alkyl bromides. beilstein-journals.org This selectivity is attributed to a combination of steric hindrance at the N2 position and the thermodynamic stability of the N1-substituted product. beilstein-journals.org

In addition to traditional chemical methods, biocatalysis offers a highly selective alternative. Engineered enzymes, such as computationally designed methyltransferases, have been utilized in a cyclic two-enzyme cascade to perform pyrazole alkylation (including ethylation) with exceptional regioselectivity (>99%). nih.gov This enzymatic system uses simple haloalkanes as precursors and catalytically recycles a cosubstrate, presenting a green and efficient method for producing specific isomers. nih.gov

The Mitsunobu reaction provides another route for the N1-alkylation of pyrazoles. Commercially available 4-nitropyrazole has been shown to undergo Mitsunobu reactions with primary and secondary alcohols, yielding N1-alkylated products that can be further elaborated. researchgate.net

| Method | Reagents & Conditions | Key Feature | Reference |

|---|---|---|---|

| Base-Mediated Alkylation | Alkyl halide, K₂CO₃, DMSO | Achieves regioselective N1-alkylation for 3-substituted pyrazoles. | acs.org |

| Base-Mediated Alkylation | Alkyl bromide, NaH, THF | High N1-selectivity for substituted indazoles, applicable to pyrazoles. | beilstein-journals.org |

| Enzymatic Alkylation | Engineered methyltransferase, haloalkane (e.g., ethyl halide) | Unprecedented regioselectivity (>99%) for methylation, ethylation, and propylation. | nih.gov |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Effective for N1-alkylation of nitropyrazoles with various alcohols. | researchgate.net |

| Catalyst-Free Michael Reaction | Electron-deficient alkene, no catalyst | High yield (>90%) and excellent regioselectivity (N1/N2 > 99.9:1) for N1-alkylation. | semanticscholar.orgacs.org |

Overcoming Challenges in C3-Functionalization of Pyrazoles

Functionalizing the C3 position of the pyrazole ring can be challenging due to the inherent reactivity of the heterocycle. Electrophilic substitution on an unsubstituted pyrazole ring typically occurs preferentially at the C4 position. beilstein-archives.orgresearchgate.net Therefore, achieving selective C3-functionalization, such as iodination, often requires indirect methods or specialized reagents.

Key challenges in C3-functionalization include:

Regioselectivity: The C4 position is electronically richer and more susceptible to electrophilic attack than the C3 or C5 positions.

Steric Hindrance: Bulky groups at the N1 or C5 positions can hinder access to the C3 position.

Harsh Conditions: Some methods require harsh conditions that may not be compatible with other functional groups on the molecule. chemistryviews.org

Modern synthetic methods have been developed to overcome these obstacles. One successful strategy involves the use of pyrazole N-oxides. The reaction of pyrazole N-oxides with arynes has been shown to produce C3-hydroxyarylated pyrazoles with high regioselectivity, even when the C4 and C5 positions are unsubstituted. nih.gov This approach modifies the electronic properties of the pyrazole ring, directing the incoming group to the C3 position.

Transition-metal-catalyzed C-H activation is another powerful tool for the direct functionalization of pyrazoles. rsc.org These methods can provide access to a wide range of C3-functionalized pyrazoles in a single step, often with high regioselectivity controlled by the choice of catalyst and directing group. Similarly, strategies for the C3-functionalization of other heterocycles, like pyridines, which face similar electronic challenges, have been developed using dearomatization-rearomatization sequences involving Zincke imine intermediates to achieve selective halogenation. researchgate.netnsf.gov

For halogenation specifically, direct electrophilic halogenation at C3 is difficult unless the C4 position is blocked. researchgate.net An alternative is the Sandmeyer reaction, which involves the conversion of a C3-amino group into a diazonium salt, followed by treatment with an iodide source. This provides a reliable, though multi-step, route to 3-iodopyrazoles.

| Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Use of N-Oxides | Reaction of pyrazole N-oxides with electrophiles (e.g., arynes) under mild conditions. | High regioselectivity for C3 without requiring a C4-blocking group. | nih.gov |

| C-H Activation | Transition-metal-catalyzed direct functionalization of the C3-H bond. | Atom-economical and allows for a wide range of functional groups to be introduced. | rsc.org |

| Sandmeyer Reaction | Conversion of a 3-aminopyrazole (B16455) to a 3-halopyrazole via a diazonium intermediate. | Reliable and well-established method for introducing halogens at specific positions. | researchgate.net |

| Halogenation of Blocked Pyrazoles | Electrophilic halogenation of a pyrazole where the C4 position is substituted. | Directs halogenation to the C3 or C5 position. | researchgate.net |

Targeted Synthetic Routes to this compound and Related Analogues

The synthesis of the target molecule can be envisioned through a convergent strategy that first establishes the core 1-alkyl-5-aminopyrazole structure, followed by the specific introduction of the C3-iodo substituent.

Construction of 1-Alkyl-5-Aminopyrazole Frameworks

The formation of the 5-aminopyrazole core is a foundational step. The most versatile and widely used method involves the condensation of a β-ketonitrile with a substituted hydrazine. beilstein-journals.orgnih.gov To obtain a 1-alkyl-5-aminopyrazole, an alkylhydrazine (such as ethylhydrazine) is reacted with a suitable β-ketonitrile. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole. nih.gov

Alternative precursors to β-ketonitriles, such as isoxazoles, can also be employed. The isoxazole (B147169) ring can be opened to generate a ketonitrile intermediate in situ, which then reacts with a hydrazine derivative to form the aminopyrazole. mdpi.com Another approach involves the reaction of hydrazonoyl halides with active methylene (B1212753) compounds like malononitrile. nih.gov Furthermore, a convenient procedure described in Organic Syntheses allows for the preparation of 1-alkyl-5-aminopyrazoles by alkylating 3-imino-1-arylsulfonylpyrazolidines, followed by the elimination of arenesulfinate. orgsyn.org

Introduction of Halogen Substituents at Specific Positions (e.g., C-3)

With the 1-ethyl-5-aminopyrazole framework in place, the next critical step is the regioselective introduction of iodine at the C3 position. As previously discussed, direct iodination of the pyrazole ring would likely occur at the more activated C4 position, especially given the presence of the C5-amino group.

To achieve C3-iodination, several strategies can be considered:

Halogenation of a C4-Blocked Intermediate: If the synthesis starts with a pyrazole that has a substituent at the C4 position (e.g., a carboxyl or nitro group), direct iodination would be directed to the C3/C5 positions. Subsequent removal of the C4-blocking group would yield the desired product.

Sandmeyer Reaction: A more targeted approach would be to start with 1-ethyl-3,5-diaminopyrazole. Selective diazotization of the C3-amino group, followed by treatment with potassium iodide, would install the iodo group specifically at the C3 position.

Halogenation with Specific Reagents: Research into halogenating agents that exhibit different regioselectivities is ongoing. An efficient method for the C3-halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and a hypervalent iodine(III) reagent has been reported, suggesting that specialized reagent systems can override the inherent reactivity of the heterocyclic core. researchgate.net A convenient synthetic route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has also been developed, which could be adapted. arkat-usa.org

Sequential and One-Pot Synthetic Sequences towards Highly Substituted Pyrazoles

To improve efficiency, reduce waste, and shorten reaction times, chemists are increasingly turning to sequential and one-pot synthetic strategies. researchgate.net These methods combine multiple reaction steps into a single operation without the isolation of intermediates.

For a molecule like this compound, a sequential synthesis could be designed as follows:

Step 1: Construction of a 5-aminopyrazole with a placeholder group at C3 (e.g., another amino group or a group amenable to conversion).

Step 2: N1-ethylation using one of the regioselective methods described in section 2.2.3.

Step 3: Conversion of the C3-placeholder group to an iodo group via a Sandmeyer reaction or other functional group interconversion.

One-pot syntheses of highly substituted pyrazoles often involve the condensation of three or more components. chemistryviews.orgorganic-chemistry.org For example, a one-pot, three-component synthesis of multifunctionalized pyrazoles has been developed using cyclic β-diketones, arylglyoxals, and arylhydrazones, catalyzed by p-toluenesulfonic acid. chemistryviews.org Another efficient one-pot synthesis involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. researchgate.netorganic-chemistry.org While a specific one-pot reaction for the target molecule is not explicitly documented, these methodologies demonstrate the potential for developing a streamlined synthesis by carefully selecting starting materials that contain the required ethyl, amino, and iodo precursors or their latent equivalents. acs.orgorganic-chemistry.org

Mechanistic Insights into Pyrazole Synthesis and Functionalization Reactions

Detailed Reaction Mechanisms for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. slideshare.netnih.govnih.gov For a 1,5-disubstituted pyrazole such as the ethyl-pyrazol-amine core of the target molecule, this typically involves the reaction of a substituted hydrazine (ethylhydrazine) with a precursor containing a 1,3-dicarbonyl-like functionality.

One of the most established methods is the Knorr pyrazole synthesis . slideshare.netjk-sci.comslideshare.net The mechanism, generally acid-catalyzed, proceeds through the following key steps: slideshare.netyoutube.com

Initial Nucleophilic Attack: The more nucleophilic nitrogen of ethylhydrazine (B1196685) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. The choice of which nitrogen attacks and which carbonyl is attacked is a crucial factor in determining the final regiochemistry of the product. rsc.org

Imine/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone or enamine intermediate.

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion.

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring. youtube.com

An alternative to 1,3-dicarbonyls is the use of α,β-unsaturated ketones. nih.gov The reaction with a hydrazine derivative first leads to a pyrazoline intermediate via Michael addition, which is then oxidized to the corresponding pyrazole. nih.gov The synthesis of 1-ethyl-3-iodo-1H-pyrazol-5-amine would likely first involve the formation of 1-ethyl-1H-pyrazol-5-amine, which is then subsequently iodinated. The formation of the initial 1-ethyl-1H-pyrazol-5-amine would require a precursor like β-ketonitrile or a related species to react with ethylhydrazine to yield the 5-aminopyrazole core.

Elucidation of Regioselectivity and Stereoselectivity in Pyrazole Derivatization

Regioselectivity in pyrazole synthesis is a critical challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines. rsc.org The reaction can, in principle, yield two different regioisomers. rsc.orgconicet.gov.ar Several factors influence the regiochemical outcome:

Electronic Effects: The electronic nature of the substituents on both the dicarbonyl compound and the hydrazine plays a significant role. nih.gov In the reaction of an unsymmetrical 1,3-diketone, the more electrophilic (less hindered) carbonyl group is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine. rsc.org

Steric Factors: Steric hindrance around the carbonyl groups or the nitrogen atoms of the hydrazine can direct the reaction pathway. nih.gov The least hindered nitrogen atom of the hydrazine is often the one to initiate the attack. rsc.org

Reaction Conditions: The pH of the reaction medium, solvent, and temperature can all modulate the regioselectivity. rsc.org For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles. conicet.gov.ar

For the derivatization of the pre-formed pyrazole ring, such as the iodination of 1-ethyl-1H-pyrazol-5-amine to give the target compound, the inherent electronic properties of the ring and its substituents dictate the position of electrophilic attack. Pyrazole itself typically undergoes electrophilic substitution preferentially at the C4 position, as it is the most electron-rich. nih.govrrbdavc.orgquora.com However, the substituents on 1-ethyl-1H-pyrazol-5-amine drastically alter this pattern. The amino group at C5 is a powerful activating, ortho-, para-directing group. This strongly directs incoming electrophiles to the C4 position. The subsequent iodination to the C3 position to form this compound is less electronically favored and may require specific synthetic strategies, such as directed metalation or the use of a pre-functionalized precursor where the iodine is already in place before the final cyclization. Halogenation of pyrazoles often requires the C4 position to be substituted to direct the halogen to the C3 or C5 positions. researchgate.net

Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrazole ring itself. However, it can become relevant in reactions involving substituents attached to the pyrazole core.

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents are pivotal in controlling the reaction pathway, rate, and selectivity of pyrazole synthesis and functionalization.

Acid/Base Catalysis in Ring Formation: The Knorr synthesis is typically catalyzed by acid, which protonates a carbonyl group, activating it for nucleophilic attack. slideshare.netjk-sci.com However, base-catalyzed versions are also known. The choice and concentration of the catalyst can influence the reaction rate and, in some cases, the regioselectivity. researchgate.net

Transition Metal Catalysis in Functionalization: Transition metals, particularly palladium, copper, rhodium, and nickel, are extensively used for the functionalization of pyrazole C-H bonds and for cross-coupling reactions. researchgate.netrsc.orgrsc.orgnih.gov For a compound like this compound, the iodo group at the C3 position is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of various aryl, alkyl, and alkynyl groups. researchgate.netmdpi.com Direct C-H functionalization offers an alternative, atom-economical route to substituted pyrazoles, often guided by the inherent reactivity of the pyrazole ring or by directing groups. researchgate.netrsc.org

Reagents for Halogenation: The introduction of the iodine atom at the C3 position requires a specific iodinating agent. Electrophilic iodine sources like molecular iodine (I₂) or N-iodosuccinimide (NIS) are commonly used. rrbdavc.orgbeilstein-archives.org The reaction conditions, including the solvent and the potential use of a catalyst (such as a Lewis acid or an oxidant), are critical for achieving the desired regioselectivity. beilstein-archives.orgresearchgate.net For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides, where DMSO can act as both a solvent and a catalyst. beilstein-archives.org

| Reaction Type | Catalyst/Reagent | Role | Reference |

|---|---|---|---|

| Knorr Pyrazole Synthesis | Acid (e.g., H₂SO₄, AcOH) | Activates carbonyl for nucleophilic attack. | slideshare.netjk-sci.com |

| C-H Arylation | Palladium (Pd) complexes | Catalyzes direct C-C bond formation. | researchgate.netresearchgate.net |

| Suzuki Cross-Coupling | Palladium (Pd) complexes (e.g., Pd(PPh₃)₄) | Catalyzes coupling of iodo-pyrazole with boronic acids. | researchgate.netmdpi.com |

| C-H Iodination | N-Iodosuccinimide (NIS) | Electrophilic iodine source. | beilstein-archives.org |

| C-H/N-H Annulation | Rhodium (Rh) complexes | Catalyzes formation of fused ring systems. | rsc.org |

| Homocoupling | Copper (Cu) salts | Catalyzes oxidative coupling of pyrazoles. | nih.gov |

Kinetic Studies and Reaction Rate Determinants in Pyrazole Chemistry

The rate of pyrazole formation and functionalization is governed by several factors. Kinetic studies of the Knorr synthesis have revealed complex behavior that deviates from simple first-order kinetics under certain conditions. rsc.orgiscre28.org

Reactant Concentration: Studies have shown that the reaction is often first-order in both the 1,3-diketone and the hydrazine, though more complex kinetics, including autocatalysis, have been observed. rsc.orgresearchgate.net

Substituent Effects: The electronic properties of substituents on both reactants significantly influence the reaction rate. Electron-withdrawing groups on the dicarbonyl component can enhance the electrophilicity of the carbonyl carbons, potentially speeding up the initial attack. Conversely, electron-donating groups on the hydrazine increase its nucleophilicity, which can also accelerate the reaction. researchgate.net

Thermodynamic vs. Kinetic Control: In some pyrazole syntheses, a distinction between thermodynamic and kinetic control is crucial. nih.gov A kinetically controlled reaction yields the product that is formed fastest, while a thermodynamically controlled reaction yields the most stable product. Reaction conditions such as temperature and solvent can be adjusted to favor one outcome over the other. nih.gov

Kinetic investigations of pyrazoline synthesis, a related process, have also been conducted, often showing the reaction to be first-order and proceeding via a Claisen-like mechanism. researchgate.net

Impact of Tautomerism on Pyrazole Reactivity and Synthesis

Tautomerism, the phenomenon where isomers interconvert through the migration of a proton, is a key feature of pyrazole chemistry. researchgate.netnih.gov For N-unsubstituted pyrazoles, annular tautomerism occurs, where the proton can reside on either of the two ring nitrogen atoms. This equilibrium can significantly influence the pyrazole's reactivity and spectroscopic properties. nih.govbeilstein-journals.org

However, in This compound , the presence of the ethyl group at the N1 position prevents annular tautomerism . The structure is "locked" in this specific tautomeric form. This has several important consequences:

Defined Reactivity: The absence of tautomerism simplifies the reactivity profile. The electronic character of each position on the ring is fixed, leading to more predictable outcomes in functionalization reactions. For example, the N2 nitrogen is unambiguously the "pyridine-like," basic nitrogen, which is the site of protonation or coordination to metal catalysts. researchgate.net

Simplified Synthesis: During synthesis, the use of a substituted hydrazine like ethylhydrazine locks the nitrogen substitution pattern, preventing the formation of tautomeric mixtures that could arise with unsubstituted hydrazine. nih.gov

Amine-Imine Tautomerism: While annular tautomerism is blocked, the 5-amino group can theoretically exhibit amine-imine tautomerism. However, the aromaticity of the pyrazole ring strongly favors the 5-amino tautomer.

The study of tautomerism is crucial, as the predominant tautomer in a given environment dictates the molecule's properties and how it interacts with other reagents or biological targets. researchgate.netresearchgate.net Theoretical calculations and spectroscopic methods are often used to determine the relative stabilities of different tautomers in various media. nih.govresearchgate.net

Electronic and Steric Effects Governing Functionalization Patterns

The functionalization of the this compound ring is governed by a complex interplay of electronic and steric effects from its substituents.

Electronic Effects:

5-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance (+R effect). It strongly activates the pyrazole ring towards electrophilic substitution, primarily at the C4 position.

1-Ethyl Group (-CH₂CH₃): This alkyl group is weakly electron-donating through induction (+I effect).

Pyrazole Ring Nitrogens: The pyridine-like N2 atom is electron-withdrawing and deactivates the adjacent C3 and N1 positions towards electrophilic attack. The pyrrole-like N1 nitrogen donates its lone pair to the aromatic system, but in this N-substituted case, its primary electronic influence is through its connection to the ethyl group.

The combination of these effects results in the C4 position being the most nucleophilic and thus the most likely site for electrophilic attack. nih.govquora.comresearchgate.net The C5 position is made more acidic by the adjacent sp² hybridized nitrogen atom, which can be a site for directed metallation. researchgate.net The presence of an electron-withdrawing group on the pyrazole ring can activate the adjacent C5 position for C-H functionalization by making the C5-H bond more acidic and reducing the basicity of the N2 nitrogen. researchgate.net

Steric Effects:

The ethyl group at N1 and the iodo group at C3 can sterically hinder attack at the adjacent N2 and C4 positions, respectively. While the C4 position is electronically activated, a bulky electrophile might face steric repulsion from the adjacent iodine atom.

In transition metal-catalyzed reactions, the substituents can influence how the pyrazole coordinates to the metal center, thereby directing the functionalization to a specific site.

The regiochemical outcome of any further functionalization on this compound will therefore be a result of the balance between the strong activating effect of the amino group directing to C4, the deactivating effect of the iodo group, and the steric hindrance posed by the substituents.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -CH₂CH₃ | N1 | +I (Weakly Activating) | Moderate | Locks tautomerism; can hinder attack at N2. |

| -I | C3 | -I, +R (Net Deactivating) | Moderate | Deactivates ring; provides handle for cross-coupling; hinders attack at C4. |

| -NH₂ | C5 | +R, -I (Strongly Activating) | Low | Strongly activates C4 for electrophilic attack. |

Advanced Spectroscopic and Structural Characterization of Functionalized Pyrazoles

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-ethyl-3-iodo-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the ethyl group, the pyrazole (B372694) ring, and the amino substituent.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the 1-ethyl group, likely in the upfield region of the spectrum. The single proton on the pyrazole ring (H-4) would appear as a singlet, with its chemical shift influenced by the adjacent iodo and amino groups. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Based on data for the closely related 1-ethyl-1H-pyrazol-5-amine, the ethyl group protons can be expected around 1.2 ppm (triplet, 3H) and 3.8 ppm (quartet, 2H). nih.gov The pyrazole H-4 proton in this analogue is observed at approximately 5.5 ppm, and the amino protons appear as a broad signal around 4.0 ppm. nih.gov The introduction of an iodine atom at the C-3 position is expected to have a minor deshielding effect on the H-4 proton.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The ethyl group carbons are expected in the upfield region. The pyrazole ring carbons (C-3, C-4, and C-5) will have distinct chemical shifts. The C-3 carbon, being directly attached to the iodine atom, is expected to be significantly shifted to a higher field (lower ppm value) due to the "heavy atom effect" of iodine. docbrown.info For instance, the C-4 carbon in 4-iodopyrazole (B32481) resonates at approximately 63.8 ppm. chemicalbook.com The C-5 carbon, bonded to the amino group, will be deshielded, while the C-4 carbon will also show a characteristic shift.

Data for 1-ethyl-1H-pyrazol-5-amine shows the C-5 carbon at around 153 ppm, the C-3 carbon at approximately 138 ppm, and the C-4 carbon near 94 ppm. nih.gov For this compound, the C-3 chemical shift would be expected at a much lower value due to the iodine substituent. The chemical shifts of the ethyl carbons are anticipated to be around 15 ppm (CH₃) and 45 ppm (CH₂). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~ 5.5 - 5.8 | - |

| -NH₂ | broad, ~ 4.0 - 5.0 | - |

| -CH₂- | quartet, ~ 3.8 | ~ 45 |

| -CH₃ | triplet, ~ 1.2 | ~ 15 |

| C-3 | - | < 90 |

| C-4 | - | ~ 95 |

| C-5 | - | ~ 155 |

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton to its directly attached carbon atom. This would definitively link the ¹H and ¹³C signals of the ethyl group and the H-4 proton to the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. Key expected correlations for this compound would include:

The methylene protons of the ethyl group to C-5 of the pyrazole ring.

The H-4 proton to C-3 and C-5.

The amino protons to C-5. These correlations would be instrumental in confirming the 1,3,5-substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key expected NOE would be between the methylene protons of the ethyl group and the H-4 proton, which would help to confirm the regiochemistry of the N-alkylation. nih.gov

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. For this compound, three distinct nitrogen signals are expected: one for the N-1 of the pyrazole ring, one for the N-2, and one for the exocyclic amino group. The chemical shifts of the pyrazole nitrogens are sensitive to the substituents on the ring. The N-1 nitrogen, being part of the N-ethyl group, will have a chemical shift characteristic of a substituted pyrazole. The N-2 nitrogen's chemical shift will be influenced by the adjacent iodo group at C-3. The amino nitrogen (-NH₂) will have a chemical shift typical for aminopyrazoles. researchgate.net The study of ¹⁵N chemical shifts can also provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₈IN₃), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. arkat-usa.org This is achieved by distinguishing the mass of the molecule from other molecules with the same nominal mass but different elemental compositions. The expected exact mass for C₅H₈IN₃ is readily calculable and would be compared to the experimental value.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for pyrazoles include the loss of substituents and cleavage of the pyrazole ring. For this compound, characteristic fragments might include the loss of the ethyl group, the iodine atom, and potentially the elimination of HCN or N₂ from the ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Nominal) |

| [C₅H₈IN₃]⁺ | 237 |

| [C₅H₈N₃]⁺ (Loss of I) | 110 |

| [C₃H₅IN₃]⁺ (Loss of C₂H₃) | 208 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

N-H Stretching: The amino group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. mdpi.comnih.gov

C-H Stretching: The C-H stretching vibrations of the ethyl group and the pyrazole ring are expected in the range of 2850-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1650 cm⁻¹ region. rsc.org

N-H Bending: The bending vibration of the amino group is expected around 1600-1650 cm⁻¹. rsc.org

C-I Stretching: The stretching vibration for the C-I bond is expected to appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹.

The presence and positions of these bands would provide strong evidence for the presence of the key functional groups in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (-NH₂) | Bending | 1600 - 1650 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1650 |

| C-I | Stretching | < 600 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

This technique would confirm the planarity of the pyrazole ring and the geometry of the substituents. Furthermore, it would reveal the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and the pyrazole nitrogen atoms. nih.gov The crystal packing information is crucial for understanding the solid-state properties of the compound. For substituted pyrazoles, hydrogen bonding is a common feature that dictates the supramolecular assembly. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is irradiated with UV or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyrazole derivatives, the UV-Vis spectrum is influenced by the electronic properties of the substituents on the pyrazole ring. The pyrazole ring itself is an aromatic heterocycle and exhibits characteristic π → π* transitions. The introduction of substituents such as an amino group (-NH2), an ethyl group (-CH2CH3), and an iodine atom (-I) on the pyrazole core, as in this compound, significantly modulates the electronic structure and, consequently, the UV-Vis absorption profile.

The amino group, being an auxochrome, is an electron-donating group that can interact with the π-system of the pyrazole ring through its lone pair of electrons. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted pyrazole. This is due to the n → π* transitions involving the non-bonding electrons of the nitrogen atom.

Detailed Research Findings

Generally, for aminopyrazole derivatives, the main absorption bands are observed in the range of 200-400 nm. The high-energy bands are attributed to π → π* transitions within the pyrazole ring, while the lower-energy, less intense bands are often associated with n → π* transitions of the amino group. Theoretical calculations on similar structures can predict the absorption maxima and the nature of the electronic transitions involved.

To illustrate the type of data obtained from UV-Vis spectroscopy, the following interactive table presents hypothetical, yet representative, data for a functionalized aminopyrazole, demonstrating how results are typically reported.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Ethanol (B145695) | 230 | 12,000 | π → π |

| Ethanol | 285 | 4,500 | n → π |

| Cyclohexane | 225 | 11,500 | π → π |

| Cyclohexane | 295 | 3,800 | n → π |

This table is illustrative and does not represent measured data for this compound.

The variation in λmax and ε with solvent polarity (e.g., ethanol vs. cyclohexane) can provide further information about the nature of the electronic transitions. For example, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. For halogenated compounds like this compound, the analysis is typically focused on C, H, and N, with the percentage of iodine being inferred or determined by other methods.

The principle of CHNS analysis involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2)—are then separated and quantified by a detector. The mass percentages of C, H, and N in the original sample are calculated from the amounts of these combustion products.

Detailed Research Findings

For the compound this compound, with the molecular formula C5H8IN3, the theoretical elemental composition can be calculated based on its atomic masses. This theoretical composition serves as a benchmark against which the experimental results from the CHNS analyzer are compared. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental makeup.

Theoretical Composition:

Molecular Formula: C5H8IN3

Molar Mass: 253.04 g/mol

Carbon (C): (5 * 12.01) / 253.04 * 100% = 23.73%

Hydrogen (H): (8 * 1.01) / 253.04 * 100% = 3.19%

Iodine (I): 126.90 / 253.04 * 100% = 50.15%

Nitrogen (N): (3 * 14.01) / 253.04 * 100% = 16.61%

The following interactive table illustrates how the results of an elemental analysis for this compound would be presented and compared with the theoretical values. A deviation of less than ±0.4% between the found and calculated values is generally considered acceptable for a pure compound.

| Element | Theoretical % | Found % | Deviation % |

| Carbon (C) | 23.73 | 23.65 | -0.08 |

| Hydrogen (H) | 3.19 | 3.25 | +0.06 |

| Nitrogen (N) | 16.61 | 16.55 | -0.06 |

This table is illustrative and does not represent measured data for this compound.

The successful synthesis and purification of this compound would be strongly supported by elemental analysis data that closely matches the calculated theoretical percentages for its proposed molecular formula.

Reactivity and Chemical Transformations of 1 Ethyl 3 Iodo 1h Pyrazol 5 Amine Analogues

Cross-Coupling Reactions of Iodo-Substituted Pyrazoles

The presence of an iodine atom at the C3-position of the pyrazole (B372694) ring provides a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These methods are pivotal for the synthesis of highly functionalized pyrazole derivatives with applications in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the arylation of iodo-substituted pyrazoles. Research has demonstrated the efficient coupling of halogenated aminopyrazoles with a variety of aryl, heteroaryl, and styryl boronic acids or their esters. nih.govacs.org A direct comparison of chloro, bromo, and iodo-substituted pyrazoles in Suzuki-Miyaura reactions has revealed that bromo and chloro derivatives can sometimes be superior to their iodo counterparts due to a reduced tendency for dehalogenation side reactions. nih.gov

However, iodo-substituted pyrazoles remain highly effective substrates. For instance, the coupling of 1-aryl-3-CF3-4-iodopyrazoles with phenylboronic acid using a Pd(PPh₃)₄ catalyst has been shown to proceed in good yields. snnu.edu.cn The reaction conditions are generally mild, often employing a palladium catalyst in the presence of a base. semanticscholar.org

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions on iodo- and bromo-pyrazole analogues.

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Aryl-3-CF3-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 56 | snnu.edu.cn |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 89 | arkat-usa.org |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 93 | researchgate.net |

| 3-Iodolawsone | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Variable | clockss.org |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl or vinyl halides, offering a powerful method for the alkynylation of iodo-substituted pyrazoles. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgorganic-chemistry.org The resulting alkynylpyrazoles are versatile intermediates for further transformations.

Studies on N-protected 3-iodo-1H-pyrazole derivatives have shown that they undergo Sonogashira cross-coupling with terminal alkynes, such as phenylacetylene, in high yields. beilstein-journals.orgarkat-usa.org The protection of the pyrazole N-H group is often necessary to prevent side reactions, as pyrazoles themselves can act as ligands for the transition metal catalyst. beilstein-journals.org The ethoxyethyl (EtOEt) group is one such effective protecting group. beilstein-journals.orgarkat-usa.org

The table below presents examples of Sonogashira cross-coupling reactions with iodo-pyrazole analogues.

| Starting Material | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 | beilstein-journals.orgarkat-usa.org |

| 1-Aryl-3-CF3-5-iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 78 | snnu.edu.cn |

| Iodo-substituted azopyrroles | Terminal alkynes | Palladium catalyst | Copper(I) cocatalyst | Et₃N | Not specified | 28-51 | acs.org |

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 72-96 | scirp.org |

Other Palladium-Catalyzed Arylation and Functionalization Reactions

Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed transformations are instrumental in functionalizing the pyrazole core. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds between aryl halides and amines. This reaction has been successfully applied to the N-arylation of aminopyrazoles, expanding the accessible chemical space. osi.lvnih.govsigmaaldrich.com

Palladium-catalyzed direct C-H arylation has also emerged as a powerful technique. This method avoids the pre-functionalization required in traditional cross-coupling reactions, offering a more atom-economical route to arylated pyrazoles. nih.gov For instance, the direct arylation of unprotected allylamines has been achieved under palladium catalysis. nih.gov

Derivatization of Aminopyrazole Moieties

The amino group at the C5-position of 1-ethyl-3-iodo-1H-pyrazol-5-amine analogues is a key site for a variety of chemical modifications, leading to the synthesis of diverse and complex heterocyclic systems.

Amidation and Acylation Reactions

The primary amino group of 5-aminopyrazoles readily undergoes amidation and acylation reactions with various acylating agents such as acyl chlorides and carboxylic acids activated with coupling reagents. beilstein-journals.org These reactions are fundamental for introducing a wide range of functional groups and for building larger molecular scaffolds. For example, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating the corresponding aminopyrazole with a substituted benzoyl chloride. nih.gov The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) is a common strategy for forming amide bonds between aminopyrazoles and carboxylic acids. nih.govmasterorganicchemistry.com

Condensation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazoloazines)

5-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems, particularly pyrazoloazines, through condensation reactions with 1,3-bielectrophilic reagents. beilstein-journals.orgnih.govmdpi.com These fused systems are of significant interest in medicinal chemistry due to their structural resemblance to purines. mdpi.com

Pyrazolo[1,5-a]pyrimidines: These are commonly synthesized by the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds such as acetylacetone (B45752) and various β-ketoesters. arkat-usa.orgbeilstein-journals.orgnih.govnih.gov The reaction is often carried out in refluxing acetic acid, sometimes with a catalytic amount of sulfuric acid. beilstein-journals.org

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be prepared by reacting 5-aminopyrazoles with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄). mdpi.com Another approach involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds in glacial acetic acid. researchgate.net Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and cyclic ketones under microwave irradiation also provide an efficient route to pyrazolo[3,4-b]pyridine derivatives. nih.gov

Strategies for Further Elaboration of Pyrazole Scaffolds

The elaboration of the pyrazole scaffold, particularly one substituted with an iodo group like this compound, can be achieved through various powerful synthetic methods. These strategies leverage the existing functional groups to build molecular complexity.

Cross-Coupling Reactions: The C3-iodo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is particularly effective. Substituted 3-iodo-1H-pyrazoles readily undergo Sonogashira coupling with terminal alkynes, such as phenylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI). arkat-usa.orgresearchgate.net To prevent side reactions at the pyrazole N-H, a protecting group like 1-(1-ethoxyethyl) (EtOEt) is often employed, which can be easily introduced and later removed under mild acidic conditions. arkat-usa.orgresearchgate.net This methodology provides high yields of 3-alkynyl-pyrazoles. arkat-usa.orgresearchgate.net

Formation of Fused Heterocyclic Systems: The aminopyrazole moiety is a highly reactive precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. chim.it The amino group can act as a nucleophile in condensation reactions with 1,3-bielectrophiles to construct adjacent rings. For example, 5-aminopyrazoles react with α,β-unsaturated ketones to form pyrazolo[3,4-b]pyridines. nih.gov This reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov Similarly, reaction with various diketones can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity of these cyclizations can be high, often yielding a single isomer out of several possibilities. nih.gov

Another important transformation is the dimerization of 5-aminopyrazoles. Under copper catalysis, 5-aminopyrazoles can undergo oxidative dimerization to selectively form pyrazole-fused pyridazines or pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com The choice of oxidant and reaction conditions can switch the selectivity between these two fused systems. mdpi.com

Functionalization via Metalation: Direct metalation of the pyrazole ring followed by quenching with an electrophile is another powerful strategy. While electrophilic substitution on pyrazoles typically occurs at the C4 position, deprotonation can be directed to other positions depending on the substituents. chim.itpharmaguideline.com For instance, the C5-proton in 1-aryl-3-trifluoromethyl-pyrazoles is sufficiently acidic to be removed by a strong base like n-butyllithium (n-BuLi). rsc.orgrsc.org Trapping the resulting lithium pyrazolide with an electrophile, such as elemental iodine, provides a highly regioselective route to 5-iodo-pyrazoles. rsc.orgrsc.org This approach is complementary to electrophilic iodination and highlights how different positions on the pyrazole ring can be selectively functionalized.

| Strategy | Reagents and Conditions | Product Type | Reference |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynyl-pyrazole | arkat-usa.orgresearchgate.net |

| Pyrazolo[3,4-b]pyridine Synthesis | α,β-Unsaturated ketone, Ionic Liquid [bmim]Br, 90 °C | Pyrazolo[3,4-b]pyridine | nih.gov |

| Dimerization | Cu(OAc)₂, BPO, K₂S₂O₈, Toluene, 100 °C | Dipyrazole-fused Pyridazine | mdpi.com |

| C5-Iodination via Lithiation | 1. n-BuLi, THF, -78 °C; 2. I₂ | 5-Iodo-pyrazole | rsc.orgrsc.org |

Table 2: Key Strategies for Elaboration of Pyrazole Scaffolds.

Chemoselectivity and Regioselectivity in Multi-Functionalized Pyrazole Transformations

Controlling selectivity is paramount when working with multi-functionalized pyrazoles like this compound. The presence of several reactive sites requires a careful choice of reagents and conditions to ensure that the desired transformation occurs at the intended position.

Regioselectivity in Ring Functionalization: The inherent electronic properties of the pyrazole ring, influenced by its substituents, dictate the regioselectivity of many reactions. chim.it Electrophilic aromatic substitution on the pyrazole ring generally favors the C4 position due to the electron-donating nature of the two nitrogen atoms, which reduces the electron density at C3 and C5. pharmaguideline.com However, this outcome can be overridden. A striking example is the selective iodination of 1-aryl-3-trifluoromethyl-pyrazoles. rsc.orgrsc.org

C4-Iodination: Using an electrophilic iodine source like elemental iodine in the presence of an oxidant such as ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to highly selective iodination at the C4 position. rsc.orgrsc.org

C5-Iodination: In contrast, a two-step procedure involving deprotonation at the C5 position with n-BuLi followed by quenching with iodine results in the exclusive formation of the 5-iodo isomer. rsc.orgrsc.org This highlights how kinetic (deprotonation) versus thermodynamic (electrophilic substitution) control can lead to different regioisomers.

Chemoselectivity in Cross-Coupling: In a molecule containing both an iodo and an amino group, chemoselectivity becomes crucial. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be performed selectively at the C3-iodo position without affecting the 5-amino group. arkat-usa.orgresearchgate.net This selectivity is attributed to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst, while the C-N bond of the amine remains intact under these conditions. The use of an N-H protecting group can further ensure that the reaction proceeds cleanly at the intended site by preventing potential side reactions involving the pyrazole nitrogen. arkat-usa.org

Selectivity in Cyclocondensation Reactions: The initial synthesis of substituted pyrazoles via the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound can often lead to a mixture of regioisomers, posing purification challenges. arkat-usa.orgmdpi.com However, subsequent transformations of aminopyrazoles can exhibit high levels of chemoselectivity and regiospecificity. For example, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with diketones under aqueous conditions yields a single pyrazolo[1,5-a]pyrimidine (B1248293) isomer out of four possible products. nih.gov The reaction's outcome can also be influenced by steric factors; a bulky substituent on the aminopyrazole can slow down electrophilic substitution at the C4 position, making a competitive aza-Michael addition at the N1 position more favorable, leading to a different fused ring system. nih.gov

| Transformation | Reagents | Position Selectivity | Key Factor | Reference |

| Electrophilic Iodination | I₂, CAN | C4 | Electronic preference of the pyrazole ring for electrophilic attack | rsc.orgrsc.org |

| Iodination via Metalation | n-BuLi, then I₂ | C5 | Kinetic deprotonation of the most acidic proton | rsc.orgrsc.org |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | C3-Iodo | Higher reactivity of the C-I bond in palladium catalysis | arkat-usa.orgresearchgate.net |

Table 3: Examples of Chemo- and Regioselectivity in Pyrazole Transformations.

Advanced Applications in Organic Synthesis and Materials Science

Role as Key Building Blocks in Complex Molecule Synthesis

The strategic placement of functional groups on the 1-ethyl-3-iodo-1H-pyrazol-5-amine scaffold makes it a highly effective building block in organic synthesis. The presence of the iodine atom at the C3 position is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions. emerald.com These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

One of the most powerful tools utilizing iodo-pyrazoles is the Sonogashira cross-coupling reaction, which joins the iodinated pyrazole (B372694) with terminal alkynes. emerald.com This method has been successfully used to synthesize various substituted pyrazole derivatives in high yields. emerald.com The resulting ethynyl-pyrazoles are themselves valuable intermediates for further transformations, such as cyclization reactions to form fused heterocyclic systems. emerald.com